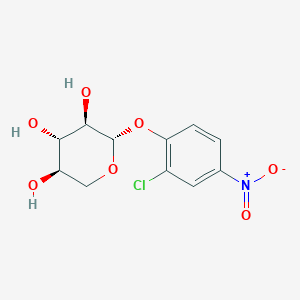
(2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol is a synthetic organic compound that features a tetrahydropyran ring substituted with a chloro-nitrophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a tetrahydropyran derivative and a chloro-nitrophenol.
Formation of the Ether Bond: The key step involves the formation of an ether bond between the tetrahydropyran ring and the chloro-nitrophenol. This can be achieved through nucleophilic substitution reactions under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could result in a variety of functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its structural features could make it a useful probe for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Modifications to its structure may lead to the development of new drugs with improved efficacy and safety profiles.
Industry
Industrially, the compound could be used in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and functional groups make it a versatile intermediate for various applications.
Mécanisme D'action
The mechanism by which (2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies and computational modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,4S,5R)-2-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with a bromo group instead of a chloro group.
(2S,3R,4S,5R)-2-(2-Chloro-4-aminophenoxy)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with an amino group instead of a nitro group.
Uniqueness
The uniqueness of (2S,3R,4S,5R)-2-(2-Chloro-4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol lies in its specific combination of functional groups and stereochemistry
Propriétés
Formule moléculaire |
C11H12ClNO7 |
|---|---|
Poids moléculaire |
305.67 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-(2-chloro-4-nitrophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H12ClNO7/c12-6-3-5(13(17)18)1-2-8(6)20-11-10(16)9(15)7(14)4-19-11/h1-3,7,9-11,14-16H,4H2/t7-,9+,10-,11+/m1/s1 |
Clé InChI |
ZJPKFJOCBJEGNG-DQDDRIPDSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)
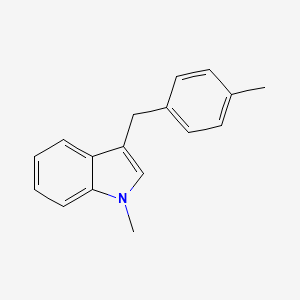
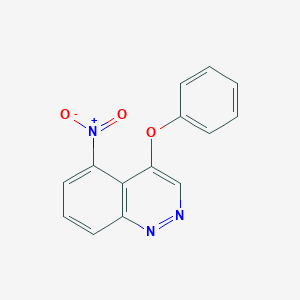
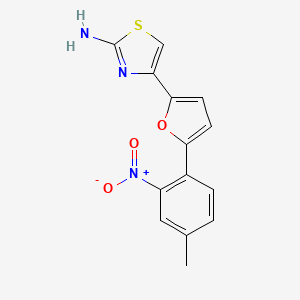
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)

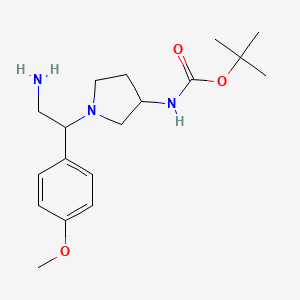
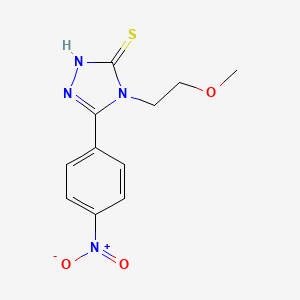
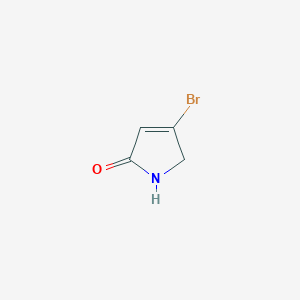
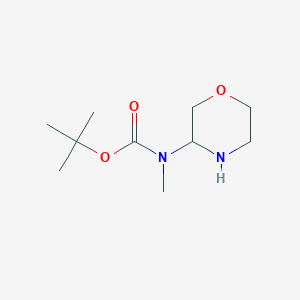

![5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole](/img/structure/B11763274.png)

